molecular formula C22H25N3O5S2 B2928060 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 941952-42-7

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one

Cat. No.: B2928060
CAS No.: 941952-42-7
M. Wt: 475.58
InChI Key: AOQRHBMXGQMFNJ-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is a complex organic compound that features a benzo[d]thiazole moiety, a piperazine ring, and a sulfonyl group

Mechanism of Action

    Target of Action

    • One study investigated isoxazole derivatives, which share structural similarities with our compound. These derivatives exhibited anti-cancer activity against various cell lines, including Colo205. The detailed effects of one promising compound (20c) on Colo205 cells were studied.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.

    Piperazine ring formation: The benzo[d]thiazole derivative is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the sulfonyl group would yield sulfides.

Scientific Research Applications

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent due to the presence of the benzo[d]thiazole moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one
  • 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-phenylpropan-1-one
  • 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Uniqueness

1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one is unique due to the combination of the benzo[d]thiazole moiety, piperazine ring, and sulfonyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-29-16-6-8-17(9-7-16)32(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-18(30-2)4-3-5-19(21)31-22/h3-9H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQRHBMXGQMFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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